N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-15(18,8-16-14(17)10-4-5-21-7-10)11-2-3-12-13(6-11)20-9-19-12/h2-7,18H,8-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXWLQRJVGWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Bond Disconnections
- Amide bond (C–N) : Formed via coupling between thiophene-3-carboxylic acid and 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine.
- Hydroxypropyl chain : Introduced through a nitroaldol reaction between benzo[d]dioxol-5-carbaldehyde and nitroethane, followed by reduction.
Synthesis of Thiophene-3-carboxylic Acid
Cyclization of Substituted Aldehydes
Adapting methodologies from benzo[b]thiophene synthesis, thiophene-3-carboxylic acid derivatives are prepared via cyclocondensation:
Procedure :
- React 3-fluorobenzaldehyde (10 mmol) with ethyl thioglycolate (11 mmol) in anhydrous DMF under N₂.
- Add K₂CO₃ (12 mmol) and heat at 60°C for 2 hours.
- Hydrolyze the ethyl ester with NaOH (3 M in EtOH, 2 eq.) at room temperature for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield (ester hydrolysis) | 85–90% (reported for analogous systems) |
| Solvent | Ethanol/Water |
Preparation of 2-(Benzo[d]dioxol-5-yl)-2-hydroxypropylamine
Nitroaldol Reaction for Hydroxypropyl Chain Installation
Step 1: Nitroaldol Condensation
- React benzo[d]dioxol-5-carbaldehyde (1 eq.) with nitroethane (1.2 eq.) in MeOH.
- Add ammonium acetate (0.1 eq.) and reflux for 6 hours.
Intermediate : 2-Nitro-1-(benzo[d]dioxol-5-yl)propan-1-ol
Step 2: Reduction to Amine
- Hydrogenate the nitro compound (1 eq.) using H₂ (50 psi) and Raney Ni in EtOH at 25°C for 12 hours.
- Filter and concentrate to obtain 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine.
Key Data :
| Parameter | Value |
|---|---|
| Reduction Yield | 70–75% (extrapolated from) |
| Catalyst | Raney Nickel |
Amide Bond Formation
Carbodiimide-Mediated Coupling
Procedure :
- Activate thiophene-3-carboxylic acid (1.1 eq.) with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM at 0°C.
- Add 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine (1 eq.) and stir at 25°C for 24 hours.
- Filter precipitated dicyclohexylurea and concentrate the filtrate.
- Purify via column chromatography (EtOAc/hexane, 1:1).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Yield | 65–70% (analogous to) |
| Purity (HPLC) | >95% |
Alternative Synthetic Routes
Epoxide Ring-Opening Strategy
Direct Amination of Hydroxyketone
- Convert benzo[d]dioxol-5-yl ketone to its α-hydroxyketone via asymmetric reduction.
- Perform reductive amination using NH₃ and NaBH₃CN.
Analytical Characterization
Spectroscopic Data
Regioselectivity in Thiophene Synthesis
Amine Protection Strategies
- Use of Boc-protected intermediates prevents side reactions during coupling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Anticancer Agents: The compound has shown potential in inhibiting cancer cell growth.
Antimicrobial Agents: It may possess antimicrobial properties against various pathogens.
Industry:
Sensors: The compound can be used in the development of sensors for detecting heavy metals.
Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on structural features, synthetic pathways, and physicochemical properties. Data are derived from peer-reviewed studies on benzodioxole- and heterocycle-containing molecules.
Structural Features
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels carboxamide-coupling strategies, whereas halogenated benzimidazoles (e.g., 4e) require multi-step cyclocondensation .
Physicochemical Properties
Key Observations :
- The target compound’s predicted solubility aligns with benzodioxole-thiophene hybrids, though its hydroxyl group may enhance aqueous solubility compared to halogenated analogs like 4e .
- Unlike compound 4, which was structurally confirmed via X-ray crystallography , the target compound’s configuration remains unverified.
Pharmacological Potential (Inferred)
While direct bioactivity data for the target compound are lacking, structural analogs suggest possible applications:
- Benzimidazoles (4d, 4e, 4f) : Demonstrated antimicrobial and anticancer activity in vitro, attributed to halogen substituents and π-stacking .
- Hydrazinecarboxamide (4) : Exhibited antifungal activity due to the imine-hydrazine motif .
- Target compound : The thiophene-carboxamide group may target enzymes like cyclooxygenase or kinases, but empirical validation is needed.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide is a compound of interest due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features a benzo[d][1,3]dioxole moiety linked to a thiophene-3-carboxamide structure. This unique combination of functional groups suggests a variety of potential interactions with biological targets.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated low minimum inhibitory concentrations (MICs) against various pathogens, including Gram-positive bacteria and fungi. A study reported MIC values as low as for certain thiophene derivatives against Staphylococcus aureus and Candida albicans .
Antioxidant Activity
Compounds containing the benzo[d][1,3]dioxole structure are known for their antioxidant properties. The presence of hydroxyl groups in the structure may enhance its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Thiophene derivatives have been associated with anti-inflammatory activity. Research has shown that similar compounds can inhibit inflammatory pathways, suggesting that this compound may also exert such effects .
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzo[d][1,3]dioxole ring.
- Introduction of the hydroxypropyl group.
- Coupling with thiophene-3-carboxylic acid.
These reactions require careful control of reaction conditions to optimize yield and purity.
The compound is believed to interact with specific biological targets through enzyme inhibition or receptor modulation. For example, its thiophene component may bind to enzymes involved in inflammatory processes or microbial metabolism .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
These studies highlight the potential therapeutic applications of thiophene-based compounds in treating infections and inflammatory diseases.
Q & A
Q. What are the key synthetic challenges in preparing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide, and how are they addressed methodologically?
Answer: The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:
- Coupling Reactions : Use of palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling to integrate the thiophene and benzo[d][1,3]dioxole moieties .
- Hydroxypropyl Group Introduction : Selective protection/deprotection of hydroxyl groups to avoid side reactions, often employing triethylamine as a base to stabilize intermediates .
- Purification : Flash column chromatography is critical for isolating intermediates, while HPLC ensures final product purity (>95%) .
Common solvents include dimethylformamide (DMF) for coupling and dichloromethane (DCM) for acylation steps .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with emphasis on distinguishing hydroxyl (-OH) and amide (-CONH-) proton shifts .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]⁺ ion) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the hydroxypropyl group’s configuration .
- HPLC-PDA : Validates purity (>95%) and detects trace by-products .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?
Answer: Discrepancies often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Methodological strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
- Solvent Optimization : Replace DMSO with biocompatible carriers (e.g., cyclodextrins) to mitigate cytotoxicity artifacts .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases or GPCRs) .
Refer to orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .
Q. What strategies optimize reaction yield while minimizing by-products during the synthesis of this compound?
Answer:
- Catalyst Screening : Test Pd-XPhos or Pd(dppf)Cl₂ for improved coupling efficiency, reducing undesired homocoupling by-products .
- Temperature Gradients : Gradual heating (e.g., 80°C → 100°C) in refluxing dioxane/water mixtures enhances regioselectivity .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progression and terminate before side reactions dominate .
- By-Product Recycling : Isolate intermediates like ammonium chloride (from benzoylisothiocyanate reactions) for reuse, improving atom economy .
Q. How does the stereochemistry of the hydroxypropyl group influence the compound’s interaction with biological targets?
Answer:
- Hydrogen Bonding : The (R)-configuration of the hydroxyl group enhances hydrogen bonding with catalytic residues (e.g., in kinases), as shown via molecular docking .
- Conformational Rigidity : Stereochemical inversion (S-configuration) may reduce binding affinity by disrupting π-π stacking with aromatic residues (e.g., in thrombin inhibitors) .
- Experimental Validation : Compare enantiomers using chiral HPLC and assess activity differences in enzyme inhibition assays (e.g., IC₅₀ shifts >10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
